ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and an amide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the triazole ring with a cyclohexyl halide.
Thioether formation: The triazole derivative is then reacted with a thiol to introduce the thioether linkage.
Amide bond formation: The resulting compound is coupled with an acetamido derivative to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzoate ester, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products.
Scientific Research Applications
Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activities.
Biological Research: It is used in studies investigating the interaction of triazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can be compared with other triazole derivatives:
4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide: This compound shares the triazole and cyclohexyl groups but lacks the benzoate ester and amide linkage.
Ethyl [2-[([[4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetyl)amino]-1,3-thiazol-4-yl]acetate: This compound has a similar structure but includes a thiazole ring and a phenoxyethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h8-11,13H,2-7,12,20H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJUWBZOZZDHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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